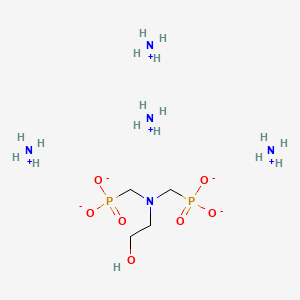
Tetraammonium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraammonium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetraammonium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate typically involves the reaction of phosphonic acid derivatives with amines. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under specific conditions to maximize yield and purity. The process may also include purification steps such as crystallization or filtration to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tetraammonium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, leading to the formation of different reduced species.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state compounds, while reduction may result in lower oxidation state species .
Aplicaciones Científicas De Investigación
Tetraammonium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is studied for its interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential use in medical treatments and drug development.
Industry: It is used in industrial processes, including the production of other chemicals and materials
Mecanismo De Acción
The mechanism by which Tetraammonium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Tetraammonium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate include:
- Tetrapotassium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
- Tetraammonium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate .
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which includes a hydroxyethyl group. This unique feature may confer different chemical properties and reactivity, making it suitable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
94107-65-0 |
|---|---|
Fórmula molecular |
C4H25N5O7P2 |
Peso molecular |
317.22 g/mol |
Nombre IUPAC |
tetraazanium;2-[bis(phosphonatomethyl)amino]ethanol |
InChI |
InChI=1S/C4H13NO7P2.4H3N/c6-2-1-5(3-13(7,8)9)4-14(10,11)12;;;;/h6H,1-4H2,(H2,7,8,9)(H2,10,11,12);4*1H3 |
Clave InChI |
ILQMHLOPDFWCAI-UHFFFAOYSA-N |
SMILES canónico |
C(CO)N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















